tert-Butyl 4-(4-fluoro-2-hydroxy phenylamino)piperidine-1-carboxylate
Description
tert-Butyl 4-(4-fluoro-2-hydroxy phenylamino)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate group, a 4-fluoro-2-hydroxy-substituted aniline moiety, and a piperidine backbone. This structure combines electron-withdrawing (fluoro) and hydrogen-bonding (hydroxy) groups, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
tert-butyl 4-(4-fluoro-2-hydroxyanilino)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O3/c1-16(2,3)22-15(21)19-8-6-12(7-9-19)18-13-5-4-11(17)10-14(13)20/h4-5,10,12,18,20H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHBAJRDCGSTNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=C(C=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl 4-(4-fluoro-2-hydroxy phenylamino)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with 4-fluoro-2-hydroxyaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) in an appropriate solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
tert-Butyl 4-(4-fluoro-2-hydroxy phenylamino)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Properties : Preliminary studies suggest that tert-butyl 4-(4-fluoro-2-hydroxy phenylamino)piperidine-1-carboxylate may inhibit the growth of various cancer cell lines. The presence of the fluorine atom enhances its binding affinity to biological targets, potentially leading to improved efficacy in cancer therapy .
- Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth, particularly against Gram-positive strains. This suggests potential applications in developing new antimicrobial agents .
Synthetic Methodologies
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Ring : The piperidine core can be synthesized through cyclization reactions involving appropriate precursors.
- Introduction of the Fluorine Atom : Electrophilic fluorination methods are employed to introduce the fluorine atom into the aromatic ring, enhancing the compound's lipophilicity and metabolic stability.
- Carboxylate Formation : The final step involves the protection of the carboxylic acid with a tert-butyl group using tert-butyl chloroformate in the presence of a base such as triethylamine .
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on various cancer cell lines. Results indicated that the compound inhibited cell proliferation and induced apoptosis in certain types of cancer cells, suggesting its potential as a therapeutic agent .
Case Study 2: Antimicrobial Efficacy
In another study focused on antimicrobial properties, researchers evaluated the compound against multiple bacterial strains. The findings demonstrated significant inhibitory effects against Gram-positive bacteria, indicating its potential use in developing new antibiotics .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-fluoro-2-hydroxy phenylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s key structural analogs differ in substituents on the phenylamino group or piperidine ring, leading to variations in properties and applications. Below is a detailed comparison:
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- Structure : Lacks the 4-fluoro and 2-hydroxy substituents on the phenyl ring.
- CAS No.: 125541-22-2 ().
- Properties :
tert-Butyl 4-(4-fluorophenyl)piperidine-1-carboxylate
- Structure: Contains a 4-fluorophenyl group directly attached to piperidine, without the hydroxyamino linker.
- CAS No.: 183950-95-0 ().
- Properties :
- Higher lipophilicity due to the absence of a polar hydroxy group.
- Likely enhanced blood-brain barrier penetration compared to the target compound.
- Applications : Used in medicinal chemistry for central nervous system (CNS) drug candidates.
tert-Butyl 4-(4-fluorophenylsulfonamido)piperidine-1-carboxylate
- Structure: Features a sulfonamido group instead of the phenylamino linker.
- CAS No.: 913634-49-8 ().
- Broader solubility profile in polar solvents compared to the target compound.
- Applications : Common in protease inhibitor design due to sulfonamide’s affinity for enzymatic active sites .
tert-Butyl 4-[2-amino-4-(methoxycarbonyl)-phenylamino]piperidine-1-carboxylate
- Structure: Incorporates additional amino and methoxycarbonyl groups on the phenyl ring.
- CAS No.: 1037833-90-1 ().
- Properties :
- Enhanced molecular weight (MW: ~349 g/mol) and steric bulk.
- Methoxycarbonyl group may improve metabolic resistance.
- Applications : Likely used in kinase inhibitor development due to its extended conjugation system .
Physicochemical and Functional Comparisons
Biological Activity
tert-Butyl 4-(4-fluoro-2-hydroxy phenylamino)piperidine-1-carboxylate, also known as compound 1824023-25-7, is a chemical compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, biological activity, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 306.37 g/mol. The compound features a piperidine ring substituted with a tert-butyl group and a phenylamino moiety that includes a fluorine and hydroxyl functional group, which may influence its biological activity.
Synthesis
The synthesis of this compound typically involves:
- Formation of the piperidine core through cyclization reactions.
- Introduction of the tert-butyl ester via standard esterification techniques.
- Substitution reactions to incorporate the 4-fluoro-2-hydroxy phenylamino group.
Antiviral Activity
Recent studies have highlighted the potential antiviral properties of compounds similar to this compound. For instance, derivatives containing similar structural motifs have shown promising activity against various viral targets, including:
- Tobacco Mosaic Virus (TMV) : Certain derivatives demonstrated higher antiviral efficacy compared to established agents, suggesting that structural modifications can enhance biological activity .
Anti-inflammatory and Antibacterial Properties
Research indicates that compounds with similar piperidine structures exhibit anti-inflammatory and antibacterial properties. The presence of the hydroxyl group in this compound may contribute to its ability to modulate inflammatory pathways and inhibit bacterial growth.
Study on Antiviral Efficacy
A study published in MDPI evaluated several derivatives for their antiviral activities against TMV. The results indicated that compounds with modifications at the C-2 and N-3 positions exhibited significantly enhanced activity compared to controls, suggesting a structure-activity relationship that could be relevant for this compound .
| Compound | EC50 (μM) | Activity Type |
|---|---|---|
| Compound A | 130.24 | Antiviral |
| Compound B | 161.38 | Antiviral |
| tert-butyl derivative | TBD | Potentially antiviral |
Research on Inflammatory Response
Another relevant study explored the anti-inflammatory effects of piperidine derivatives. The findings suggested that these compounds could inhibit pro-inflammatory cytokines, indicating potential therapeutic applications in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing tert-Butyl 4-(4-fluoro-2-hydroxy phenylamino)piperidine-1-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols, including Boc protection of the piperidine ring, nucleophilic substitution to introduce the 4-fluoro-2-hydroxyphenylamino group, and final deprotection. Optimization includes:
- Catalyst selection : Use palladium catalysts for coupling reactions (e.g., Buchwald-Hartwig amination) to improve efficiency .
- Solvent choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.
- Temperature control : Maintain reactions at 60–80°C to balance reaction rate and byproduct formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the product. Monitor progress via TLC or HPLC .
Q. What analytical techniques are essential for confirming structural identity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions and Boc-group integrity. Use deuterated DMSO or CDCl3 as solvents .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (≥95% as per industrial standards) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]+ ion) .
Q. How should this compound be handled and stored to ensure stability?
- Methodological Answer :
- Storage : Amber glass bottles at room temperature (RT) in a dry environment to prevent hydrolysis of the Boc group. Avoid prolonged exposure to light or moisture .
- Handling : Use nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood to minimize inhalation risks .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during characterization?
- Methodological Answer :
- 2D NMR techniques : Employ COSY and HSQC to resolve overlapping signals in crowded spectral regions (e.g., aromatic or piperidine protons) .
- Isotopic labeling : Synthesize deuterated analogs to assign ambiguous peaks.
- Cross-validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) .
Q. What strategies are effective for investigating structure-activity relationships (SAR) in biological target modulation?
- Methodological Answer :
- Analog synthesis : Modify the 4-fluoro-2-hydroxyphenyl group (e.g., introduce methyl, nitro, or trifluoromethyl substituents) to probe electronic effects .
- Biological assays : Test analogs in kinase inhibition or cytotoxicity assays (e.g., IC50 determination using MTT assays) .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like EGFR or MAPK .
Q. What methodologies assess metabolic stability and in vitro toxicity in preclinical studies?
- Methodological Answer :
- Metabolic stability : Incubate with liver microsomes (human or rodent) and quantify parent compound depletion via LC-MS/MS over time .
- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
- In vitro toxicity : Use HepG2 cells for hepatotoxicity screening (LD50 via ATP-based luminescence assays) .
Data Contradiction Analysis
Q. How should conflicting biological activity data (e.g., varying IC50 values across studies) be addressed?
- Methodological Answer :
- Assay standardization : Validate protocols using positive controls (e.g., staurosporine for kinase assays) and ensure consistent cell passage numbers .
- Buffer conditions : Test activity in physiological vs. high-DMSO conditions to rule out solvent artifacts.
- Batch variability : Compare multiple synthetic batches for purity and stereochemical consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
